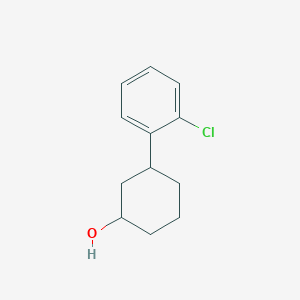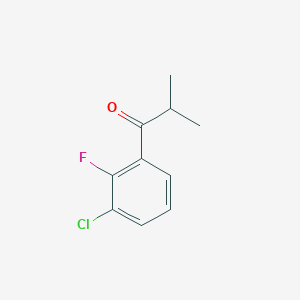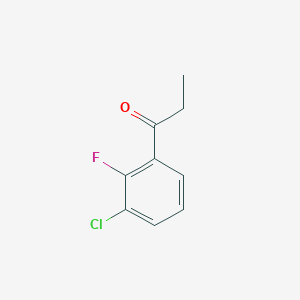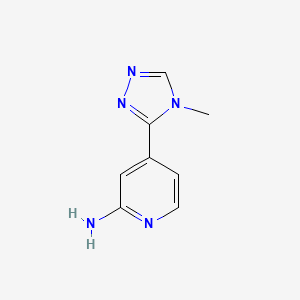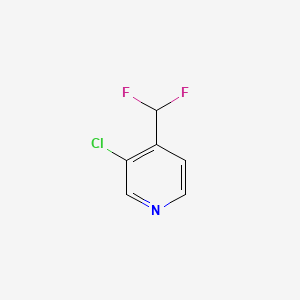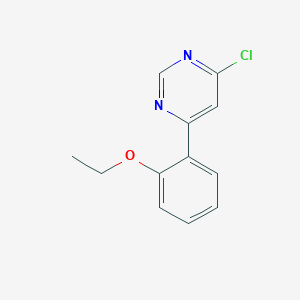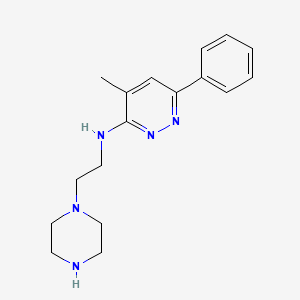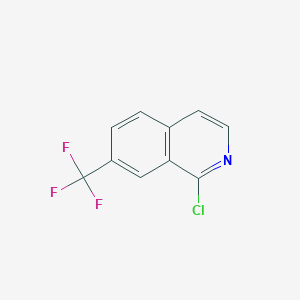
1-Chloro-7-(trifluoromethyl)isoquinoline
概要
説明
1-Chloro-7-(trifluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H5ClF3N . It has a molecular weight of 231.60 g/mol .
Synthesis Analysis
I found a paper that discusses the synthesis and application of trifluoromethylpyridines . Although it does not specifically mention 1-Chloro-7-(trifluoromethyl)isoquinoline, it could provide useful information about the synthesis of similar compounds.Molecular Structure Analysis
The InChI string for 1-Chloro-7-(trifluoromethyl)isoquinoline isInChI=1S/C10H5ClF3N/c11-9-8-5-7 (10 (12,13)14)2-1-6 (8)3-4-15-9/h1-5H . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure. Physical And Chemical Properties Analysis
1-Chloro-7-(trifluoromethyl)isoquinoline has several computed properties . It has a XLogP3-AA value of 3.9, indicating its lipophilicity. It has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds. Its exact mass and monoisotopic mass are both 231.0062613 g/mol. Its topological polar surface area is 12.9 Ų, and it has 15 heavy atoms .科学的研究の応用
Synthesis and Analytical Applications
1-Chloro-7-(trifluoromethyl)isoquinoline and its derivatives have been extensively studied for their synthesis and analytical applications. One study outlined the synthesis of 1-chloro-isoquinoline from isoquinoline and analyzed its content using gas chromatography mass spectrometry (Tong Jie, 2009). Another research described a microwave-accelerated reaction of 1-chloro-3-(4-chlorophenyl)isoquinoline with various heterocyclic amines, leading to the synthesis of new isoquinoline derivatives (K. Prabakaran, P. Manivel, F. Khan, 2010).
Pharmacological Applications
The compound and its derivatives have shown significant potential in pharmacological applications. A study revealed that 4-organoseleno-isoquinolines selectively and reversibly inhibited cerebral monoamine oxidase B activity, indicating potential therapeutic applications (T. B. Sampaio et al., 2016). Moreover, the structural analogs of 1-chloro-7-(trifluoromethyl)isoquinoline have been studied for their antiplasmodial activity against Plasmodium strains, contributing to antimalarial drug development (D. De et al., 1998).
Industrial and Chemical Applications
The compound's derivatives are also prominent in various industrial and chemical applications. For instance, research on the gas phase reaction of substituted isoquinolines to carboxylic acids in mass spectrometry highlighted their potential as prolylhydroxylase inhibitor drug candidates (M. Thevis et al., 2008). Another study presented a one-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines, demonstrating their versatility in synthetic chemistry (Qilun Liu et al., 2013).
Safety And Hazards
The safety data sheet for 1-Chloro-7-(trifluoromethyl)isoquinoline indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation. In case of exposure, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .
特性
IUPAC Name |
1-chloro-7-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-8-5-7(10(12,13)14)2-1-6(8)3-4-15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLZWSXTPUMLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729397 | |
| Record name | 1-Chloro-7-(trifluoromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-7-(trifluoromethyl)isoquinoline | |
CAS RN |
1196154-02-5 | |
| Record name | 1-Chloro-7-(trifluoromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

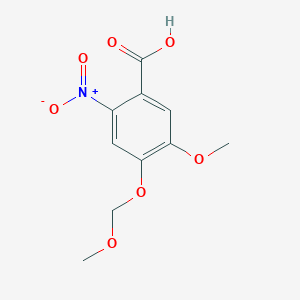

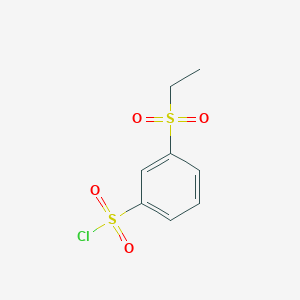
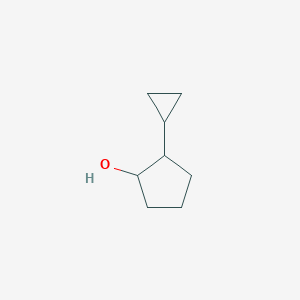
![N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B1427221.png)
![methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine](/img/structure/B1427222.png)
![[3-Methyl-1-(methylamino)cyclopentyl]methanol](/img/structure/B1427223.png)
